

A Comparative Guide to FIIN-3, an Irreversible FGFR Inhibitor

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Compound of Interest

Compound Name: FIIN-3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, **FIIN-3**, with other notable FGFR inhibitors. The information presented herein is supported by crystallographic data, in vitro assays, and detailed experimental protocols to assist researchers in making informed decisions for their drug development and biomedical research endeavors.

Introduction to FGFR Inhibition and the Rise of Irreversible Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making FGFRs attractive therapeutic targets. While several reversible FGFR inhibitors have been developed, the emergence of acquired resistance, often through mutations in the kinase domain's gatekeeper residue, has necessitated the development of next-generation inhibitors.

FIIN-3 is a potent, irreversible inhibitor designed to overcome this resistance by forming a covalent bond with a cysteine residue within the ATP-binding pocket of FGFRs. This guide will delve into the crystallographic data of **FIIN-3** bound to FGFR, compare its performance against other inhibitors, and provide detailed experimental methodologies.

Crystallography of FIIN-3 Bound to FGFR4

The co-crystal structure of **FIIN-3** bound to the V550L mutant of the FGFR4 kinase domain has been resolved, providing critical insights into its binding mode and mechanism of action.

- PDB ID: 4R6V

This structural data reveals that **FIIN-3** covalently binds to a cysteine residue located in the ATP-binding pocket. This irreversible interaction is key to its potency and its ability to inhibit FGFRs, including those with gatekeeper mutations that confer resistance to reversible inhibitors.

Performance Comparison of FGFR Inhibitors

The following tables summarize the in vitro potency of **FIIN-3** and a selection of alternative FGFR inhibitors against the four FGFR isoforms and key gatekeeper mutations.

Table 1: In Vitro Inhibitory Activity (IC₅₀, nM) Against Wild-Type EGFR Isoforms

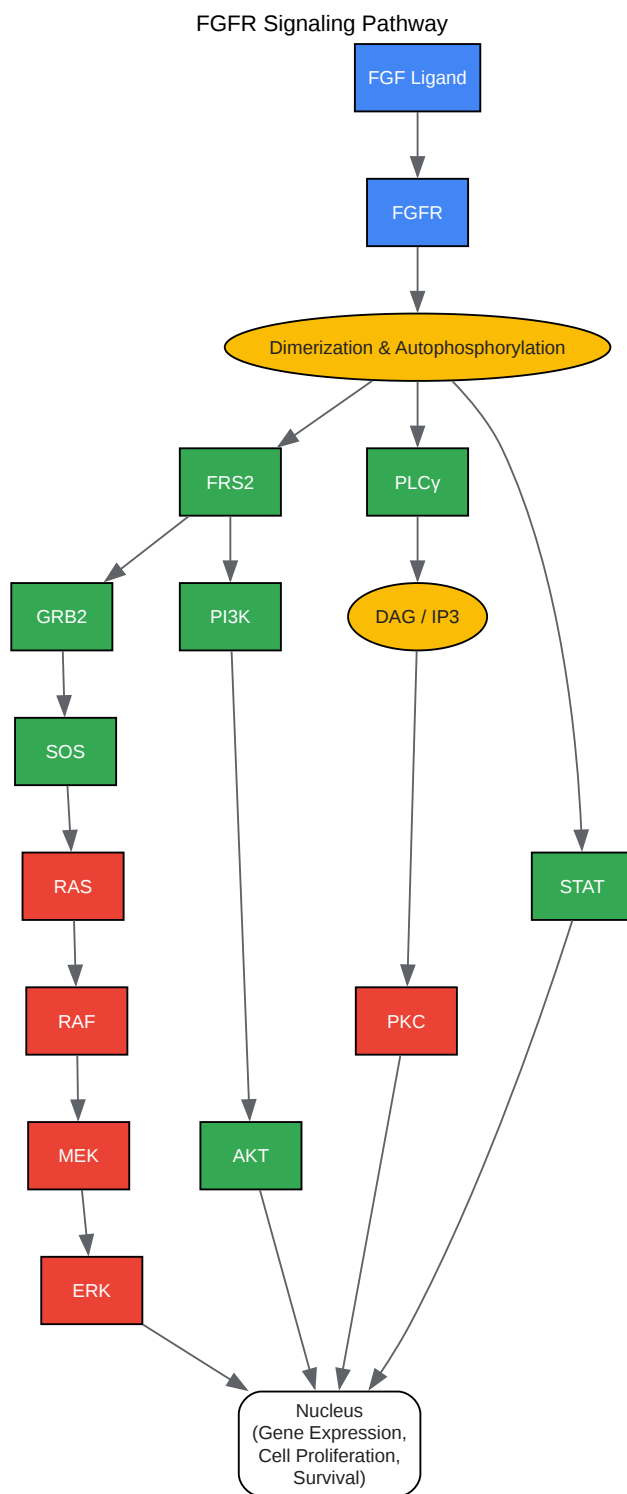
Inhibitor	FGFR1 IC ₅₀ (nM)	FGFR2 IC ₅₀ (nM)	FGFR3 IC ₅₀ (nM)	FGFR4 IC ₅₀ (nM)	Binding Mode
FIIN-3	13.1	21	31.4	35.3	Irreversible (Covalent)
Erdafitinib	1.2	2.5	3.0	5.7	Reversible
Pemigatinib	0.4	0.5	1.2	30	Reversible
Infigratinib (BGJ398)	0.9	1.4	1.0	60	Reversible
AZD4547	0.2	2.5	1.8	165	Reversible
Rogaratinib	11.2	<1	18.5	201	Reversible

Table 2: Inhibitory Activity (IC₅₀, nM) Against FGFR Gatekeeper Mutants

Inhibitor	FGFR1 V561M	FGFR2 V564F	FGFR3 V555M
FIIN-3	Data not available	Data not available	Data not available
Erdafitinib	Data not available	Data not available	Data not available
Pemigatinib	>1000	>1000	148
Infigratinib (BGJ398)	Data not available	Data not available	Data not available
AZD4547	Resistant in cell-based assays	Data not available	Resistant
Rogaratinib	Data not available	Data not available	Data not available

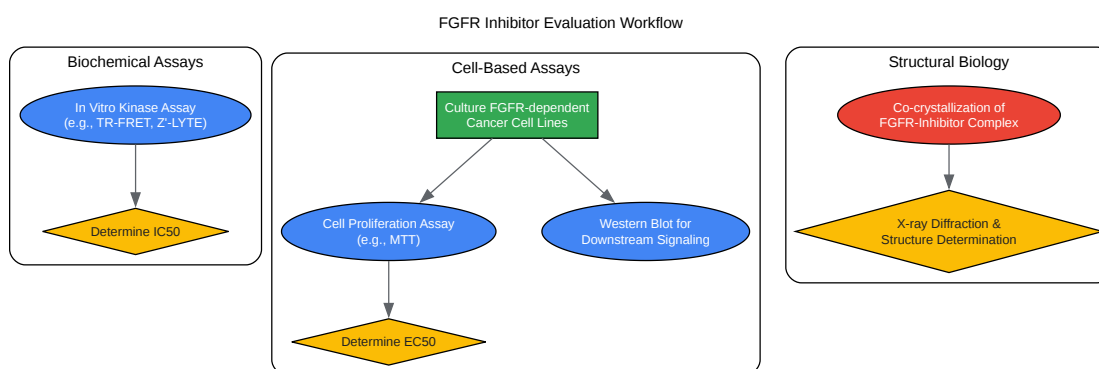
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the canonical FGFR signaling pathway and a general workflow for evaluating FGFR inhibitors.



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Caption: Canonical FGFR signaling pathways.



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- To cite this document: BenchChem. [A Comparative Guide to FIIN-3, an Irreversible FGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15612566#crystallography-data-of-fiin-3-bound-to-fgfr\]](https://www.benchchem.com/product/b15612566#crystallography-data-of-fiin-3-bound-to-fgfr)

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